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Compound of Interest

Compound Name: 2-Chloro-5-methylpyrimidine

Cat. No.: B1361109 Get Quote

An In-depth Technical Guide to 2-Chloro-5-
methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and

biological properties of 2-Chloro-5-methylpyrimidine (CAS No: 22536-61-4). It is a pivotal

heterocyclic building block utilized extensively in the synthesis of high-value compounds within

the pharmaceutical and agrochemical industries. This document consolidates essential data,

experimental protocols, and key applications to support ongoing research and development

efforts.

Core Properties and Data
2-Chloro-5-methylpyrimidine is a solid at room temperature, appearing as a white to light

yellow crystalline powder. Its structural and physical properties are summarized below.
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Identifier Value

IUPAC Name 2-chloro-5-methylpyrimidine

CAS Number 22536-61-4

Molecular Formula C₅H₅ClN₂

SMILES CC1=CN=C(N=C1)Cl

InChIKey APRMCBSTMFKLEI-UHFFFAOYSA-N

Physicochemical Properties
The following table summarizes the key physicochemical data for 2-Chloro-5-
methylpyrimidine. It is important to note that while the melting point is well-documented, the

boiling point and density are primarily available as predicted values.

Property Value Source(s)

Molecular Weight 128.56 g/mol [1][2]

Physical State
Solid, white to light yellow

powder/crystal

Melting Point 89-92 °C [1]

Boiling Point 239.2 ± 9.0 °C (Predicted) [1]

Density 1.234 ± 0.06 g/cm³ (Predicted) [1]

pKa -1.03 ± 0.22 (Predicted) [1]

Water Solubility Slightly soluble [3]

Organic Solvent Solubility

Soluble in Chloroform, Diethyl

ether, Ethyl acetate, THF,

Benzene, Dichloromethane

[1][3]
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Spectrum Type Details

¹H NMR (400 MHz, DMSO-d₆) δ 8.63 (d, J=0.9 Hz, 2H), 2.27 (t, J=0.8 Hz, 3H)

¹H NMR (400 MHz, CDCl₃) δ 8.40 (s, 2H), 2.25 (s, 3H)

LCMS m/z 129.3 (M+1)

Chemical Reactivity and Applications
2-Chloro-5-methylpyrimidine is a versatile intermediate primarily due to the reactivity of the

chlorine atom at the 2-position of the pyrimidine ring. This site is susceptible to nucleophilic

substitution, making it a key component for building more complex molecules.

Role in Pharmaceutical Synthesis
The pyrimidine scaffold is a cornerstone in medicinal chemistry. 2-Chloro-5-methylpyrimidine
serves as a crucial starting material for the synthesis of various therapeutic agents, particularly

kinase inhibitors used in oncology.[1]

EGFR Inhibitors: Many epidermal growth factor receptor (EGFR) inhibitors, used in targeted

cancer therapy, are based on a pyrimidine core. The 2-chloro group allows for the coupling of

aniline derivatives to form the 2-aminopyrimidine structure essential for binding to the ATP

pocket of the EGFR kinase domain.

Dasatinib Synthesis: While not a direct precursor in all reported routes, related

chloropyrimidine structures are fundamental to the synthesis of Dasatinib, a potent tyrosine

kinase inhibitor used to treat chronic myeloid leukemia (CML).

Role in Agrochemical Synthesis
This compound is also a valuable intermediate in the development of modern agrochemicals.

Its derivatives are used to create effective herbicides and fungicides, contributing to crop

protection solutions.
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While 2-Chloro-5-methylpyrimidine itself is not a biologically active end-product, the

pyrimidine core it provides is integral to the function of numerous drugs that target critical

cellular signaling pathways. Its most prominent role is as a scaffold for inhibitors of the

Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Overexpression or mutation of EGFR is a key driver in many cancers. Pyrimidine-based

inhibitors function by competing with ATP for the binding site in the EGFR's intracellular

tyrosine kinase domain. This inhibition blocks the receptor's autophosphorylation and

subsequent activation of downstream pro-survival pathways, such as the PI3K/Akt/mTOR and

RAS/MEK/ERK pathways, ultimately leading to reduced cancer cell proliferation and survival.

Figure 1: EGFR Signaling Pathway Inhibition
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Figure 1: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

Experimental Protocols
The most common synthetic route to 2-Chloro-5-methylpyrimidine involves the selective de-

chlorination of 2,4-dichloro-5-methylpyrimidine using zinc powder as a reducing agent. Several

variations of this protocol exist, differing primarily in the solvent system used.

Synthesis via De-chlorination in Water (Method 1)
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This protocol is a straightforward and environmentally conscious method utilizing water as the

solvent.

Materials:

2,4-dichloro-5-methylpyrimidine (50.0 g, 307 mmol)

Activated Zinc Powder (59.8 g, 920 mmol)

Deionized Water (500 mL)

Chloroform (CHCl₃)

Brine (saturated NaCl solution)

Magnesium Sulfate (MgSO₄)

Procedure:

A suspension of 2,4-dichloro-5-methylpyrimidine (50.0 g) and activated zinc powder (59.8 g)

in water (500 mL) is prepared in a round-bottom flask equipped with a reflux condenser and

magnetic stirrer.

The mixture is heated to reflux and maintained for 3 hours. The reaction progress should be

monitored by Thin Layer Chromatography (TLC).

After the starting material is consumed, the reaction mixture is cooled to room temperature.

The cooled mixture is filtered through a pad of Celite to remove zinc solids. The filter cake is

rinsed with chloroform (500 mL).

The filtrate is transferred to a separatory funnel, and the organic phase is separated.

The organic phase is washed with brine (300 mL), dried over anhydrous MgSO₄, filtered, and

concentrated under reduced pressure to yield the product.

Expected Yield: 30.6 g (78%) of 2-Chloro-5-methylpyrimidine as a beige powder.[1]
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Figure 2: General Workflow for the Synthesis of 2-Chloro-5-methylpyrimidine.
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Purification
For analyses requiring higher purity, the crude product can be further purified.

Recrystallization: The crude solid can be recrystallized from petroleum ether.[1]

Column Chromatography: Purification can be achieved using silica gel column

chromatography with a hexane:ethyl acetate (e.g., 1:1) eluent system.[1][3]

Logical Relationships: A Key Chemical Intermediate
2-Chloro-5-methylpyrimidine's primary value lies in its role as a versatile building block. The

diagram below illustrates its central position in the synthetic pathways leading to diverse, high-

value chemical entities.
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Figure 3: Role as a Central Intermediate in Chemical Synthesis.

Safety and Handling
2-Chloro-5-methylpyrimidine is a hazardous substance and should be handled with

appropriate safety precautions in a well-ventilated fume hood.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

Signal Word: Warning.[4]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat. Use a suitable respirator if dust is generated.

Handling: Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not eat, drink,

or smoke when using this product.

This guide is intended for informational purposes for qualified research professionals. Always

consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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